molecular formula C10H10O3 B3254866 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid CAS No. 245063-66-5

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B3254866
CAS No.: 245063-66-5
M. Wt: 178.18 g/mol
InChI Key: KATGHGQTWIDEHA-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a chemical compound featuring a dihydrobenzofuran core, a privileged scaffold in medicinal chemistry and drug discovery. This structure serves as a key synthetic intermediate for constructing more complex molecules with potential biological activity. Researchers value this core for its versatility in organic synthesis and its presence in various pharmacologically active compounds. The dihydrobenzofuran motif is recognized for its diverse bioactivities. Scientific literature indicates that derivatives of this scaffold exhibit a range of properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, certain dihydrobenzofuran derivatives have been isolated from natural sources and demonstrated potent anticancer effects in studies against oral and lung cancer cell lines, with some compounds inducing apoptosis . Other natural dihydrobenzofuran derivatives, such as myrsinoic acids, continue to be isolated and characterized for their complex structures and potential bioactivities . Furthermore, the dihydrobenzofuran ring is a key structural component in several marketed drugs, such as the antiarrhythmic agent amiodarone, underscoring its therapeutic relevance . This compound is intended for research applications as a building block in synthetic chemistry, for the exploration of structure-activity relationships (SAR) in drug discovery programs, and for the development of novel bioactive molecules targeting various diseases. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATGHGQTWIDEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240227
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245063-66-5
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245063-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 3 Methyl 2,3 Dihydrobenzofuran 3 Carboxylic Acid and Its Derivatives

Impact of Substituent Effects on the Biological Activity Profile

The biological activity of 2,3-dihydrobenzofuran (B1216630) derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the dihydrofuran moiety. SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity across various therapeutic targets, including cancer, inflammation, and parasitic diseases. nih.govnih.gov

Research into poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors has shown that substitutions on the benzofuran (B130515) ring are critical. While introducing bromo, nitro, or amino groups at the 5-position of a 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffold resulted in inactive compounds, the addition of a methyl group at the 2-position conferred moderate inhibitory activity. acs.org This highlights the differential importance of substitution positions, where the 5-position appears unfavorable for this specific activity.

In the context of anticancer agents, halogenation has been consistently shown to enhance cytotoxic activity. The introduction of fluorine, bromine, or chlorine atoms into the benzofuran ring often leads to a significant increase in biological effect, which may be attributed to the formation of halogen bonds that improve binding affinity to target proteins. nih.gov For instance, fluorinated dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory and antiproliferative effects. nih.govnih.gov Specifically, for a series of 2-aroyl benzofuran derivatives, a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position were found to be crucial for potent antiproliferative activity against cancer cell lines. organic-chemistry.org

Furthermore, modifications at the C-2 and C-3 positions of the dihydrofuran ring are pivotal. Studies have indicated that the presence of an ester or a heterocyclic ring at the C-2 position is often essential for cytotoxic activity. nih.gov In a series of 3-substituted-benzofuran-2-carboxylic esters designed as inhibitors of ischemic cell death, the introduction of a sulfur atom into the substituent at the C-3 position markedly improved potency. rsc.org This demonstrates that heteroatoms within the side chains can play a key role in modulating biological response.

The following table summarizes key findings on how substituents at various positions of the dihydrobenzofuran scaffold influence its biological activity.

Table 1: Influence of Substituents on the Biological Activity of Dihydrobenzofuran Derivatives
Position of SubstitutionSubstituent TypeObserved Biological ActivityReference
C-2MethylModerate PARP-1 Inhibition acs.org
C-2Ester / Heterocyclic RingEssential for Cytotoxicity nih.gov
C-3MethylPotent Antiproliferative Activity (in combination with C-6 methoxy) organic-chemistry.org
C-3Sulfur-containing side chainMarkedly improved inhibition of ischemic cell death rsc.org
C-5Bromo, Nitro, AminoLoss of PARP-1 Inhibitory Activity acs.org
C-6MethoxyEssential for potent antiproliferative activity organic-chemistry.org
Aromatic RingFluorine, BromineEnhanced anti-inflammatory and anticancer effects nih.govnih.govnih.gov

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Chirality is a fundamental consideration in drug design, as the three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with chiral biological targets like enzymes and receptors. nih.govamericanpharmaceuticalreview.com The two non-superimposable mirror images of a chiral molecule, known as enantiomers, can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. wvu.edu

The 3-methyl-2,3-dihydrobenzofuran-3-carboxylic acid core contains a chiral center at the C-3 position, and other derivatives can have additional stereocenters, such as at the C-2 position. Consequently, these molecules exist as pairs of enantiomers whose biological activities can differ substantially. The importance of stereochemistry for this class of compounds is underscored by the extensive development of asymmetric synthetic methods to produce enantiomerically pure dihydrobenzofurans. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.netnih.gov These stereoselective strategies provide access to single enantiomers, allowing for the precise evaluation of their individual pharmacological properties.

A clear example of stereochemical influence was demonstrated in a series of benzofuran-2-carboxamides developed as antimalarial agents. After synthesizing and testing the pure enantiomers of a lead compound, researchers found that the pharmacological superiority resided in the (R)-enantiomer, which was significantly more potent than its (S)-counterpart. nih.gov This finding highlights that the specific spatial orientation of the molecule is critical for its interaction with the biological target in the Plasmodium parasite.

In contrast, studies on the natural antibiotic Usnic acid, a dibenzofuran (B1670420) derivative, have shown that both its (+) and (−) enantiomers are effective against various Gram-positive bacterial strains. nih.gov This suggests that, in some cases, the biological target may accommodate both enantiomers, or they may act via different mechanisms. However, the general principle in drug development is to identify and develop the more active and safer enantiomer, a practice known as "chiral switching." americanpharmaceuticalreview.comwvu.edu The existence of numerous enantioselective syntheses for the dihydrobenzofuran scaffold indicates a strong recognition within the medicinal chemistry community that stereochemical purity is crucial for optimizing the therapeutic potential of these agents. researchgate.netnih.gov

Rational Design Principles for Novel Dihydrobenzofuran-Based Chemical Entities

The development of novel chemical entities based on the 2,3-dihydrobenzofuran scaffold is increasingly guided by rational design principles rather than random screening. These strategies leverage structural biology, computational chemistry, and established SAR data to create molecules with improved potency, selectivity, and drug-like properties.

One key principle is the concept of the privileged scaffold . The 2,3-dihydrobenzofuran nucleus is considered privileged because its structure is capable of binding to a variety of biological targets with high affinity. researchgate.net By using this core as a chemical platform, researchers can design libraries of compounds with diverse substituents to explore new biological activities. This approach was successfully used to identify novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. researchgate.net

Computational methods , such as molecular docking, are integral to modern rational drug design. Docking simulations allow scientists to predict how a molecule will bind to the active site of a target protein. This information can guide the design of new derivatives with enhanced binding interactions. This strategy, combined with experimental validation, has been used to rationally design improved dihydrobenzofuran-based analogues. researchgate.netmdpi.com

Another powerful principle is SAR-guided lead optimization . Once an initial "hit" compound is identified, its structure is systematically modified to improve its properties. For example, after discovering that certain fluorinated dihydrobenzofurans had promising anti-inflammatory and anticancer effects, molecular modeling studies were proposed to design improved analogues based on the initial SAR findings. nih.gov Similarly, novel anticancer agents were developed by designing and synthesizing derivatives from a known lead compound, KL-1156, an inhibitor of NF-κB. researchgate.net

Finally, the use of statistical molecular design enables the efficient exploration of chemical space. This approach helps in the selection of a diverse yet manageable subset of building blocks for creating a chemical library. The resulting compounds are designed to provide a robust SAR analysis after biological testing, ensuring that structural features are varied systematically. acs.org This method has been applied to prepare lead-like libraries based on the 2,3-dihydrobenzofuran scaffold for screening campaigns. acs.org

Comparative Analysis with Structurally Similar Biologically Active Compounds

The therapeutic potential of the 2,3-dihydrobenzofuran scaffold can be understood by comparing its performance and properties against other structurally related heterocyclic systems and established drugs. Such analyses are crucial for identifying the unique advantages of a particular chemical scaffold.

A direct comparison can be made with its unsaturated counterpart, benzofuran . Both scaffolds are prevalent in biologically active compounds. nih.govresearchgate.net The key difference is structural: the benzofuran ring is flat and aromatic, while the 2,3-dihydrobenzofuran ring is non-planar, providing a more three-dimensional shape. This topographical distinction can lead to different binding modes and pharmacological profiles. For example, in the design of PARP-1 inhibitors, researchers explicitly focused on the 2,3-dihydrobenzofuran (DHBF) scaffold to explore its unique spatial properties. acs.org

In the search for novel antimalarial drugs, a comparative study involving isosteric replacement was conducted. The benzofuran moiety of a lead compound was replaced with other common heterocyclic scaffolds, including indole, benzimidazole, and benzoxazole. The results indicated that the 5-substituted benzofuran-2-yl amide was the preferred structure for antimalarial activity, demonstrating its superiority over these other isosteres for this specific target. nih.gov

The performance of novel dihydrobenzofuran derivatives is often benchmarked against standard clinical drugs . For instance, novel 2,3-dihydrobenzofuran-2-carboxylic acids developed as PPARα agonists were evaluated against the marketed dyslipidemia drug fenofibrate. The new compounds displayed excellent cholesterol- and triglyceride-lowering activity at doses much lower than fenofibrate, indicating significantly higher potency. researchgate.net Similarly, the anticancer activity of newly synthesized amide derivatives of 3-methyl-benzofuran-2-carboxylic acid was compared to the standard chemotherapeutic agent 5-Fluorouracil. nih.gov In another study, the cytotoxicity of benzofuran derivatives was compared to doxorubicin, a widely used anticancer drug. researchgate.net These comparisons are essential for establishing the therapeutic relevance and potential advantages of new chemical entities.

Advanced Spectroscopic and Chromatographic Characterization in Research of 3 Methyl 2,3 Dihydrobenzofuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatives

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity and environment can be assembled.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. For this compound, the spectrum reveals distinct signals for the aromatic protons, the diastereotopic methylene (B1212753) protons of the dihydrofuran ring, the methyl group, and the carboxylic acid proton.

The aromatic protons typically appear as a complex multiplet pattern in the range of δ 6.8–7.5 ppm. The CH₂ group at the C2 position consists of two diastereotopic protons, which appear as a pair of doublets due to geminal coupling. The methyl group attached to the C3 chiral center gives rise to a singlet, as it has no adjacent protons. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a characteristic downfield shift, often above δ 10 ppm.

Table 1. Expected ¹H NMR Chemical Shifts for this compound.
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Ar-H (Aromatic)6.8 – 7.5m (multiplet)Four protons on the benzene (B151609) ring.
-CH₂ (C2-H)~4.2 - 4.82 x d (doublet)Diastereotopic protons on the C2 position of the furan (B31954) ring.
-CH₃ (C3-CH₃)~1.6s (singlet)Methyl group at the C3 chiral center.
-COOH>10br s (broad singlet)Acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal. For this compound, this includes the carboxylic carbonyl carbon, the aromatic carbons, the quaternary C3 carbon, the C2 methylene carbon, and the methyl carbon.

The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of δ 170–185 ppm. The aromatic carbons resonate between δ 110–160 ppm. The C2 carbon, being an ether-linked methylene, appears further downfield compared to a simple alkane carbon, while the quaternary C3 and the methyl carbon appear at higher fields.

Table 2. Expected ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentExpected Chemical Shift (δ, ppm)
-COOH170 – 185
Ar-C (Aromatic)110 – 160
-CH₂ (C2)~70 – 80
Quaternary C (C3)~45 – 55
-CH₃ (C3-CH₃)~20 – 30

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, it would show correlations between the coupled protons within the aromatic ring system and, importantly, the geminal coupling between the two C2 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which protons are attached to which carbons, for example, linking the ¹H signals of the C2 methylene protons to the C2 carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₀O₃), the calculated molecular weight is approximately 178.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 178.

Electron ionization (EI) would induce characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). Another likely fragmentation is the loss of the methyl group (•CH₃, M-15). These fragmentation patterns provide strong evidence for the presence of the carboxylic acid and methyl functional groups.

Table 3. Expected Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment Identity
178[M]⁺ (Molecular Ion)
163[M - CH₃]⁺
133[M - COOH]⁺

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of synthesized this compound. Since the molecule possesses a chiral center at the C3 position, it can exist as a pair of enantiomers, (R) and (S). Chiral HPLC is the preferred method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP), such as a column from the Daicel Chiralcel® or Chiralpak® series. The mobile phase is typically a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol. Under these conditions, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This analysis is essential in asymmetric synthesis to verify the effectiveness of the chiral induction.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR and MS can confirm the molecular structure and connectivity, X-ray crystallography is the definitive method for determining the absolute configuration ((R) or (S)) of a chiral molecule in the solid state. The technique requires a high-quality single crystal of an enantiomerically pure sample.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By analyzing the anomalous dispersion of the X-rays, the absolute stereochemistry at the C3 center can be unambiguously assigned. The crystallographic data also provides detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Table 4. Representative Crystallographic Data Parameters.
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions (a, b, c)e.g., a = 15.7 Å, b = 5.6 Å, c = 31.4 Å
Unit Cell Angles (α, β, γ)e.g., α = 90°, β = 93.1°, γ = 90°
Volume (V)e.g., 2787 ų

Note: Values are representative and based on a related complex molecule, as specific data for the title compound is not publicly available.

Computational and Theoretical Investigations of 3 Methyl 2,3 Dihydrobenzofuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, which in turn dictates its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net It is often employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. irjweb.comnih.gov A smaller gap generally implies higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scispace.comresearchgate.net These descriptors, derived within the framework of DFT, provide insights into various aspects of reactivity. irjweb.com

Illustrative Data Table 1: Hypothetical Quantum Chemical Reactivity Descriptors This table illustrates the type of data generated from a DFT analysis for a molecule within the benzofuran (B130515) class.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.45 eV
LUMO EnergyELUMO--1.55 eV
Energy GapΔEELUMO - EHOMO4.90 eV
Ionization PotentialIP-EHOMO6.45 eV
Electron AffinityEA-ELUMO1.55 eV
Absolute Electronegativityχ(IP + EA) / 24.00 eV
Chemical Hardnessη(IP - EA) / 22.45 eV
Chemical SoftnessS1 / (2η)0.20 eV⁻¹
Electrophilicity Indexωχ² / (2η)3.27 eV

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a molecule like 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid, which has rotatable bonds and a stereocenter, multiple conformations are possible. These different conformations can have varying potential energies. libretexts.orgucsd.edu

Energy minimization studies are performed computationally to identify the most stable conformer, known as the global minimum, as well as other low-energy local minima. nih.gov This process involves systematically altering the geometry (e.g., bond angles and dihedral angles) and calculating the molecule's potential energy at each step to find the arrangement with the lowest energy. uky.edu Identifying the preferred conformation is essential, as it represents the most likely shape of the molecule and is critical for understanding its interaction with biological targets. lumenlearning.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of computer-aided drug design, providing insights into how a potential drug molecule might interact with its biological target. nih.gov

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on their binding affinity or free energy of binding. mdpi.com A more negative binding energy typically indicates a more stable and favorable interaction. The analysis reveals the specific types of interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues in the protein's active site. nih.gov For derivatives of 3-methyl-benzofuran, studies have explored interactions with targets like vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in cancer progression. nih.gov

Illustrative Data Table 2: Hypothetical Molecular Docking Results This table provides an example of the output from a molecular docking simulation against a hypothetical protein target.

ParameterDescriptionIllustrative Finding
Binding AffinityEstimated free energy of binding.-8.5 kcal/mol
Interacting ResiduesAmino acids in the receptor's active site that form key interactions.GLU-885, ASP-1046, CYS-1045
Hydrogen BondsNumber and type of hydrogen bonds formed.3 (with GLU-885, ASP-1046, CYS-1045)
Hydrophobic InteractionsKey residues involved in non-polar interactions.LEU-840, VAL-848, ALA-866

The predictions made by computational methods like molecular docking must be validated through experimental testing. In silico (computational) findings are correlated with in vitro (laboratory) data to confirm their accuracy. nih.gov For instance, a series of benzofuran derivatives might be docked against a specific enzyme, and the calculated binding affinities can be compared to experimentally measured inhibitory concentrations (e.g., IC₅₀ values) from enzyme assays. nih.govresearchgate.net A strong correlation between predicted binding energies and observed biological activity lends credibility to the computational model and confirms that the molecule's mechanism of action likely involves the targeted receptor. nih.gov

Ligand-Steered Modeling in Drug Design and Optimization

When a high-resolution crystal structure of a target receptor is unavailable, ligand-steered modeling can be an effective alternative for understanding ligand-receptor interactions. nih.gov This approach uses the structural information of known active ligands to shape and refine a homology model of the receptor's binding site. nih.gov The process considers both the ligand and receptor as flexible, allowing for a more realistic simulation of the binding event. nih.gov

For the 2,3-dihydro-1-benzofuran class of compounds, ligand-steered modeling has been used to build and optimize the binding site of G-protein-coupled receptors (GPCRs) like the cannabinoid receptor 2 (CB₂). nih.gov By using known agonists to guide the modeling, researchers can identify a putative binding mode and explain structure-activity relationship (SAR) data. nih.gov This information is invaluable for the rational design and optimization of new, more potent, and selective compounds, helping to improve properties such as bioavailability and efficacy. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org For derivatives of 2,3-dihydrobenzofuran (B1216630), QSAR studies have been instrumental in predicting biological activities and guiding the synthesis of more potent and selective molecules. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous benzofuran and dihydrobenzofuran structures. These studies provide a framework for how QSAR could be applied to understand and predict the biological properties of this specific compound.

The fundamental goal of a QSAR study is to identify the physicochemical properties, steric effects, and electronic characteristics that govern a molecule's interaction with a biological target. nih.gov These relationships are then expressed as a mathematical equation that can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. herts.ac.uk

Research Findings from Analogous Dihydrobenzofuran Scaffolds

Studies on various dihydrobenzofuran derivatives have successfully employed QSAR to elucidate the structural requirements for a range of biological activities, including antileishmanial, anticancer, and enzyme inhibitory effects. researchgate.netmdpi.comnih.gov

For instance, a QSAR study on a series of synthetic 2-phenyl-2,3-dihydrobenzofurans with antileishmanial activity revealed that 3D-QSAR models, which consider the three-dimensional structure of the molecules, were superior in predictive power compared to 2D-QSAR models. mdpi.com The analysis of molecular interaction fields (MIFs) in these 3D-QSAR models highlighted the critical structural features necessary for antileishmanial activity. mdpi.com This suggests that for this compound, the spatial arrangement of the methyl and carboxylic acid groups on the dihydrobenzofuran core would be a crucial determinant of its biological activity.

In another study focusing on arylbenzofuran derivatives as histamine (B1213489) H3 antagonists, 2D-QSAR models were developed using partial least squares (PLS) regression. derpharmachemica.com The resulting models indicated that specific atom counts and bond path descriptors were significant determinants of the antagonist activity. derpharmachemica.com This highlights that even simpler 2D descriptors can yield predictive models for certain biological targets.

Furthermore, QSAR investigations have been applied to understand the antibacterial activity of benzofuranone derivatives. nih.gov These studies have successfully correlated the experimentally observed activities with various molecular parameters of the compounds, leading to models with reasonable predictive power. nih.gov

The table below summarizes findings from representative QSAR studies on related benzofuran and dihydrobenzofuran derivatives, illustrating the types of models and key descriptors used.

Biological ActivityCompound SeriesQSAR Model TypeKey Findings/Important Descriptors
Antileishmanial Activity2-Phenyl-2,3-dihydrobenzofurans3D-QSAR (MIF-based)3D structural features and molecular interaction fields are critical for activity. mdpi.com
Histamine H3 AntagonismArylbenzofuran derivatives2D-QSAR (PLS)Atom counts and bond path descriptors (e.g., T_3_N_5, T_C_C_7) are important determinants of activity. derpharmachemica.com
PTP-MEG2 InhibitionDibenzofuran (B1670420) derivatives3D-QSAR (Pharmacophore)Pharmacophore features including one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features are crucial for binding. nih.govnih.gov
Antibacterial Activity(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesQSARCorrelation established between experimental activities and various molecular parameters. nih.gov

These examples underscore the utility of QSAR in predicting the biological potential of compounds sharing the dihydrobenzofuran core. For this compound, a QSAR study would likely involve synthesizing a series of analogues with variations in the substituents on the aromatic ring and modifications to the carboxylic acid group. By measuring the biological activity of these compounds and calculating a range of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters, and 3D descriptors), a predictive model could be developed. Such a model would be invaluable for the rational design of new derivatives with enhanced biological activity.

Mechanistic Insights into Biological Actions of 3 Methyl 2,3 Dihydrobenzofuran 3 Carboxylic Acid Derivatives

Molecular Targets and Signaling Pathways

The biological activity of 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives is rooted in their ability to interact with specific molecular targets, thereby modulating critical signaling pathways involved in various physiological and pathological processes.

Research has identified that derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold can act as potent and selective ligands for key nuclear and cell-surface receptors, including the Cannabinoid Receptor 2 (CB2) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Cannabinoid Receptor 2 (CB2): A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. mdpi.com These compounds are of interest for their potential therapeutic applications, such as in the treatment of neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation. mdpi.com For instance, the compound 1-[(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl]piperidine, known as MDA7, was identified as a novel selective CB2 agonist. youtube.com Further investigation into the stereochemistry of these derivatives revealed that the S-enantiomer is the active form at the CB2 receptor. mdpi.com

Peroxisome Proliferator-Activated Receptor alpha (PPARα): A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been developed as highly potent and subtype-selective PPARα agonists. nih.govresearchgate.net PPARα is a transcription factor that plays a central role in the regulation of lipid metabolism. nih.gov Activation of this receptor by these dihydrobenzofuran derivatives has shown potent hypolipidemic activity in preclinical models, significantly lowering cholesterol and triglyceride levels. nih.govresearchgate.net Systematic structure-activity relationship (SAR) studies have helped identify the key structural features necessary for maintaining both the potency and the selectivity for the PPARα subtype. nih.gov

Table 1: Receptor Binding and Activation Data for Dihydrobenzofuran Derivatives
Compound ClassTarget ReceptorActivity ProfileKey Findings
2,3-Dihydro-1-benzofuran derivativesCB2Selective AgonistDemonstrated activity in neuropathic pain models; S-enantiomer identified as the active form. mdpi.comyoutube.com
2,3-Dihydrobenzofuran-2-carboxylic acidsPPARαPotent and Selective AgonistExhibited significant cholesterol and triglyceride-lowering activity in animal models. nih.govresearchgate.net

In addition to receptor binding, dihydrobenzofuran derivatives modulate biological processes through the inhibition of key enzymes.

Cyclooxygenase (COX) and Prostaglandin (B15479496) Synthesis: While direct inhibition of COX-1 by this compound is not extensively documented, related compounds from the dihydrobenzofuran class have been identified as inhibitors of enzymes involved in the inflammatory prostaglandin pathway. Certain 2,3-dihydrobenzofuran derivatives have been investigated as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov mPGES-1 is a critical enzyme in the production of prostaglandin E2, a key mediator of inflammation and pain. By inhibiting mPGES-1, these compounds can reduce inflammation, suggesting an alternative mechanism to direct COX enzyme inhibition for achieving anti-inflammatory effects. nih.gov

Plasminogen System: The urokinase-type plasminogen activator (uPA) system is implicated in cancer invasion and metastasis. nih.gov While certain benzofuran (B130515) derivatives have been explored as inhibitors of this system, specific data on the direct inhibition of plasminogen by this compound derivatives are not prominent in the reviewed scientific literature.

The anticancer properties of some benzofuran derivatives have prompted investigations into their interactions with fundamental cellular components like DNA and key enzymes in nucleotide synthesis.

DNA Interactions: While some benzofuran compounds have been evaluated for their anticancer activity, the precise mechanism often involves the induction of apoptosis rather than direct interaction with DNA. nih.gov Studies investigating the cellular targets of cytotoxic benzofurans have considered DNA, but clear evidence of direct binding or intercalation by this compound derivatives is not well-established. nih.gov Their biological effects are more commonly attributed to the modulation of specific protein targets and signaling pathways.

Thymidylate Synthase Interactions: Thymidylate synthase is a crucial enzyme for the synthesis of dTMP, a necessary precursor for DNA replication, making it a target for cancer chemotherapy. mdpi.com However, based on the available literature, there is no specific evidence to suggest that this compound derivatives function as direct inhibitors of thymidylate synthase.

Cellular Processes Modulated by Dihydrobenzofuran Derivatives (e.g., Apoptosis, Inflammation, Angiogenesis)

By engaging with molecular targets, these derivatives can influence complex cellular processes that are fundamental to both health and disease.

Apoptosis: Several 3-methyl-benzofuran derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This pro-apoptotic effect is a key mechanism behind their observed anticancer activity. For example, certain derivatives were shown to cause a significant increase in apoptosis in non-small cell lung cancer lines (A549 and NCI-H23). mdpi.com The induction of apoptosis is often confirmed by observing an increase in the activity of key executioner enzymes like caspase 3/7. nih.gov

Inflammation: Derivatives of 2,3-dihydrobenzofuran are recognized for their anti-inflammatory properties. nih.gov This activity can be mediated through various mechanisms, including the inhibition of NF-κB transcriptional activity and the inhibition of enzymes like mPGES-1 involved in producing inflammatory mediators. nih.govnih.gov By suppressing these pathways, these compounds can reduce the cellular inflammatory response.

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Certain 3-methylbenzofuran (B1293835) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a primary mediator of angiogenesis. By inhibiting its activity, these compounds can disrupt the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen and ultimately leading to cell death. mdpi.com

Table 2: Bioactivity of Dihydrobenzofuran Derivatives on Cellular Processes
Compound/DerivativeCell LineActivityIC50 / Effect
Benzofuran derivative 4bA549 (Lung Cancer)VEGFR-2 Inhibition77.97 nM mdpi.com
Benzofuran derivative 16aNCI-H23 (Lung Cancer)VEGFR-2 Inhibition45.4 nM mdpi.com
Benzofuran derivative 4bA549 (Lung Cancer)Apoptosis Induction42.05% total apoptosis mdpi.com
Benzofuran derivative 15aNCI-H23 (Lung Cancer)Apoptosis Induction34.59% total apoptosis mdpi.com

Metabolic Stability and Resistance to Biotransformation (Pre-clinical)

The therapeutic potential of any compound is heavily influenced by its metabolic fate. Pre-clinical studies on compounds with similar structures provide insights into the likely biotransformation pathways for this compound derivatives.

The biotransformation of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions. youtube.com For the dihydrobenzofuran scaffold, Phase I metabolism is likely to involve oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Studies on carbofuran, which contains a dihydrobenzofuran moiety, have shown that CYP3A4 is the major isoform responsible for its oxidation in human liver microsomes. nih.gov

Following Phase I reactions, the presence of the carboxylic acid group makes these derivatives prime candidates for Phase II conjugation. scilit.com In vitro studies on related 2-arylbenzofurans using Caco-2 cells, a model for intestinal absorption and metabolism, revealed the formation of glucuronide conjugates. mdpi.com This suggests that glucuronidation is a probable metabolic pathway for clearing these compounds from the body. Conversely, when these same compounds were incubated with human fecal microbiota, no metabolites were detected, indicating they may be resistant to metabolism by gut bacteria. mdpi.com This resistance to gut microbial metabolism combined with typical hepatic metabolic pathways (oxidation and glucuronidation) provides a preliminary profile of their metabolic stability.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds is a topic of significant interest in organic chemistry. nih.gov Future research could focus on developing novel, efficient, and stereoselective synthetic routes to 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid. Current methods for constructing the dihydrobenzofuran nucleus often involve transition metal-catalyzed reactions, such as those employing rhodium, copper, or palladium catalysts. nih.govorganic-chemistry.org Future explorations could refine these methods to improve yield, reduce costs, and enhance enantiomeric excess. google.com

A significant future direction lies in the adoption of green chemistry principles. nih.gov This includes the development of catalyst-free synthetic protocols, which avoid the use of expensive and potentially toxic heavy metals. nih.gov Strategies such as visible-light-promoted reactions, which can proceed under mild conditions, offer a sustainable alternative to traditional methods. mdpi.com The use of environmentally benign solvents, such as water or ethanol, and base-mediated cyclization reactions represent other promising green approaches. nih.govnih.gov Optimizing reaction conditions, for instance by reducing reaction times through efficient heating methods or the use of more effective oxidants in coupling reactions, further aligns with the goals of sustainable synthesis. scielo.br

Advanced SAR Elucidation using High-Throughput Screening and Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic potential of a lead compound. For this compound, a systematic SAR investigation would be crucial to unlock its full pharmacological potential. Future research should involve the synthesis of a diverse library of analogues by modifying the substituents on both the benzofuran (B130515) core and the carboxylic acid group. acs.org

High-Throughput Screening (HTS) could then be employed to rapidly evaluate these libraries against a wide range of biological targets. nih.gov HTS allows for the efficient identification of compounds with desired activities, paving the way for more focused preclinical studies. nih.gov

Complementing experimental screening, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling will be invaluable. Molecular docking can predict the binding affinity and mode of interaction of the designed analogues with specific biological targets, such as enzymes or receptors, providing insights that can guide the rational design of more potent and selective compounds. nih.gov These computational approaches help to prioritize synthetic efforts and accelerate the drug discovery process.

Investigation of Additional Biological Activities and Therapeutic Potentials (Pre-clinical)

The benzofuran and dihydrobenzofuran scaffolds are known to possess a broad spectrum of biological activities. nih.govnih.govresearchgate.net While the specific activity profile of this compound is not yet extensively characterized, its structural similarity to other bioactive benzofurans suggests a rich potential for therapeutic applications. nih.govresearchgate.net Preclinical investigations are warranted to explore a variety of potential biological effects.

Based on the activities of related compounds, future preclinical studies could focus on the areas outlined in the table below.

Potential Biological ActivityRationale and Research Focus
Anticancer Benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines, including lung, breast, and liver cancer. nih.govresearchgate.netresearchgate.net Research could investigate the compound's effect on cell proliferation, apoptosis, and specific cancer signaling pathways. nih.gov
Anti-inflammatory Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting proinflammatory mediators. nih.gov Studies could assess the compound's ability to modulate inflammatory responses in cellular and animal models of inflammation.
Antimicrobial The benzofuran nucleus is a core component of many compounds with antibacterial and antifungal properties. nih.govmdpi.comnih.gov Future work could screen the compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Antiviral Certain natural and synthetic benzofurans exhibit antiviral activity, including against Hepatitis C virus and Human Cytomegalovirus (HCMV). nih.gov The compound could be evaluated for its potential to inhibit the replication of various viruses.
Antioxidant Many natural benzofurans possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases. nih.gov Its capacity to scavenge free radicals and protect cells from oxidative damage could be a key area of investigation.
Neuroprotective Dihydrobenzofuran neolignans have been associated with neuroprotective effects. mdpi.com Research could explore the compound's potential in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

This table is generated based on the known activities of the broader class of benzofuran and dihydrobenzofuran compounds and represents potential areas for preclinical investigation for this compound.

Development of Targeted Delivery Systems for Dihydrobenzofuran Carboxylic Acid Derivatives (Conceptual)

The efficacy of a therapeutic agent can be significantly enhanced by ensuring it reaches the desired site of action in the body at a sufficient concentration. wikipedia.org Targeted drug delivery systems aim to increase the concentration of a drug in diseased tissues while minimizing exposure to healthy tissues, thereby improving efficacy and reducing side effects. wikipedia.orgnih.gov The carboxylic acid moiety of this compound provides a versatile handle for conjugation to various drug delivery platforms.

Conceptually, several targeted delivery strategies could be developed:

Liposomal Encapsulation : The compound could be encapsulated within liposomes, which are microscopic lipid vesicles. nih.govnih.gov The surface of these liposomes can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors on cancer cells, for example. nih.gov

Polymeric Nanoparticles : Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug. wikipedia.org These systems can be designed for controlled release and can also be decorated with targeting molecules to achieve site-specific delivery.

Antibody-Drug Conjugates (ADCs) : The carboxylic acid group could be used, potentially via a linker, to attach the molecule to a monoclonal antibody that specifically targets a protein expressed on the surface of diseased cells. nih.gov This approach is particularly promising in cancer therapy.

pH-Responsive Systems : Given that the microenvironment of tumors is often more acidic than that of normal tissues, delivery systems that release their cargo in response to lower pH could be developed. Carboxylic acid-reactive liposomes are one such example of a pH-responsive system.

Environmental and Ecological Roles of Naturally Occurring Dihydrobenzofuran Carboxylic Acids

Benzofuran and 2,3-dihydrobenzofuran scaffolds are widespread in nature, particularly in higher plants. nih.govresearchgate.net These compounds are classified as secondary metabolites and often play crucial roles in the plant's interaction with its environment. While the specific natural occurrence of this compound is not documented, the roles of related natural products can provide a conceptual framework for future investigation.

Naturally occurring benzofurans often function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. researchgate.net They can also act as deterrents to herbivores. Therefore, a potential ecological role for naturally occurring dihydrobenzofuran carboxylic acids could be in plant defense mechanisms. Future research could involve screening plant extracts for the presence of this and related compounds and investigating their biological activities in an ecological context, such as their effects on plant pathogens or insect pests.

Application in Materials Science or Chemical Biology (Conceptual)

The unique structure of this compound also suggests potential applications beyond medicine.

In Materials Science , the benzofuran ring is known for its thermal stability and electrochemical properties, which have been utilized in materials like organic light-emitting diodes (OLEDs). nih.gov The carboxylic acid group on the subject compound could serve as a functional handle for polymerization, allowing for its incorporation into novel polymers with unique optical or electronic properties. These materials could be explored for applications in sensors, organic electronics, or specialty coatings.

In Chemical Biology , the dihydrobenzofuran scaffold could be developed into a fluorescent probe. nih.gov By attaching suitable fluorophores, the molecule could be used to visualize specific biological processes or to label particular cellular compartments. The carboxylic acid group would again be advantageous, allowing for conjugation to biomolecules to create targeted probes for studying protein-protein interactions or enzyme activity.

Q & A

Q. What are the most reliable synthetic routes for 3-methyl-2,3-dihydrobenzofuran-3-carboxylic acid, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via [3 + 2] annulation of electron-deficient alkanes with phenols, as demonstrated in radical addition and electrooxidative protocols . For intermediates like 5-bromo derivatives, nitrophenol-mediated substitution followed by reduction and esterification is effective . Validate purity using HPLC (≥95% purity threshold) coupled with NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) is recommended for molecular weight confirmation.

Q. How can researchers characterize the stereochemical configuration of dihydrobenzofuran derivatives like this compound?

  • Methodological Answer : Use X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, employ NOESY NMR to detect spatial proximity of protons. Computational methods (e.g., DFT-based energy minimization) can predict stable conformers and compare experimental vs. calculated optical rotation values .

Q. What biological screening assays are suitable for evaluating the antiviral potential of this compound?

  • Methodological Answer : Benzofuran derivatives exhibit anti-hepatitis C virus (HCV) activity via NS5B polymerase inhibition. Use in vitro assays with HCV replicon systems (e.g., Huh-7 cells transfected with subgenomic HCV RNA). Measure EC₅₀ values and cytotoxicity (CC₅₀) in parallel to assess selectivity indices .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for dihydrobenzofuran derivatives?

  • Methodological Answer : Contradictions may arise from dynamic rotational isomerism. Perform variable-temperature NMR to identify coalescence points, which indicate energy barriers between conformers. For example, methyl group rotation in the dihydrofuran ring can cause splitting discrepancies. Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the benzofuran core?

  • Methodological Answer : Directing groups (e.g., carboxylic acid) influence substitution patterns. For bromination, use NBS in DMF at 0°C to favor para-substitution relative to the carbonyl group. Computational modeling (e.g., Fukui function analysis) predicts electrophilic attack sites, guiding experimental design .

Q. How do steric and electronic effects impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl group at position 3 introduces steric hindrance, limiting Buchwald-Hartwig amination. Opt for Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis. Electronic effects from the carboxylic acid moiety can be mitigated by protecting it as a methyl ester during coupling, followed by deprotection with LiOH .

Q. What computational tools are effective for predicting the compound’s metabolic stability?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate hepatic clearance and cytochrome P450 interactions. Molecular docking against CYP3A4 and CYP2D6 isoforms identifies potential metabolic hotspots. Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may stem from differences in cell lines or assay conditions. Replicate experiments using standardized protocols (e.g., identical HCV replicon systems). Perform dose-response curves with internal controls (e.g., ribavirin for antiviral assays). Cross-validate with orthogonal methods like SPR to measure binding affinity to viral targets .

Q. What steps improve yield in large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Optimize catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) for the dihydrofuran ring. Monitor enantiomeric excess (ee) via chiral HPLC. For scale-up, switch from batch to flow chemistry to enhance mixing and heat transfer, reducing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.